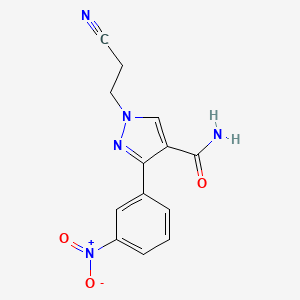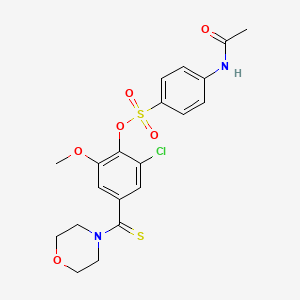
1-(2-Cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the nitrophenyl group: This step involves the nitration of the phenyl ring, which can be done using a mixture of concentrated nitric and sulfuric acids.
Attachment of the cyanoethyl group: This can be done through a nucleophilic substitution reaction using a cyanoethyl halide.
Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanoethyl and nitrophenyl groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Cyanoethyl)-3-phenylpyrazole-4-carboxamide: Lacks the nitro group, which may result in different biological activities.
1-(2-Cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide: The position of the nitro group can affect the compound’s reactivity and properties.
Uniqueness
1-(2-Cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c14-5-2-6-17-8-11(13(15)19)12(16-17)9-3-1-4-10(7-9)18(20)21/h1,3-4,7-8H,2,6H2,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUXYWOSQXAVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C(=O)N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5018880.png)
![methyl N-{[(4-chlorophenyl)amino]carbonothioyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5018898.png)
![2-[(2-fluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5018901.png)
![[4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate](/img/structure/B5018902.png)
![3-[2-(1,3-benzoxazol-2-ylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5018914.png)


![N-(4-Methylphenyl)-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B5018934.png)
![2-{3-[3-(3-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5018938.png)
![2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B5018945.png)
![2-[(5Z)-5-[[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5018948.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B5018961.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B5018971.png)
![4-(1,3-benzodioxol-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5018977.png)
